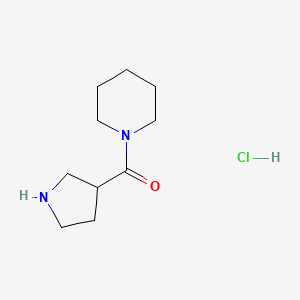

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride

Description

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Detailed assignment of proton NMR signals for this compound requires systematic analysis of chemical shifts, coupling patterns, and integration ratios. The piperidine ring protons appear as complex multiplets due to vicinal coupling interactions, with axial and equatorial protons exhibiting different chemical shifts and coupling constants. The ring methylene protons typically resonate between 1.5 and 3.5 parts per million, with the specific chemical shifts depending on their position relative to the nitrogen and carbonyl functional groups.

The pyrrolidine ring system generates characteristic proton signals that reflect the five-membered ring geometry and rapid conformational exchange. The methylene protons adjacent to the ring nitrogen (alpha position) experience significant deshielding due to the nitrogen electronegativity and appear further downfield compared to other ring positions. The proton attached to the carbon bearing the carbonyl group (H-3 position) exhibits a distinctive chemical shift and coupling pattern that aids in structural assignment.

Carbon-13 chemical shift assignments follow predictable patterns based on the electronic environment around each carbon nucleus. The carbonyl carbon exhibits the most downfield chemical shift, typically around 170-175 parts per million for amide carbonyls. The carbon atoms directly attached to nitrogen (alpha carbons) appear in the 45-65 parts per million region, while the remaining ring carbons resonate in the 20-35 parts per million range characteristic of saturated alkyl carbons.

The pyrrolidine ring carbons show distinct chemical shifts based on their position relative to the nitrogen and carbonyl group. The carbon bearing the carbonyl substituent (C-3) exhibits increased downfield shift due to the electron-withdrawing effect of the adjacent carbonyl group. The remaining pyrrolidine carbons display chemical shifts typical of cyclic methylene groups, with slight variations based on their proximity to the nitrogen atom.

Integration patterns in proton NMR spectra provide quantitative information about the number of protons in each environment. The piperidine ring contributes ten protons (five methylene groups), while the pyrrolidine ring contributes seven protons (three methylene groups plus one methine proton at the substituted position). The distinctive integration ratios aid in confirming structural assignments and purity assessment.

Heteronuclear Correlation Spectroscopy Analysis

Heteronuclear correlation spectroscopy techniques provide crucial connectivity information for complete structural elucidation of this compound. Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation establish direct and multiple-bond correlations between carbon and proton nuclei. These experiments are essential for unambiguous assignment of complex multicyclic structures where chemical shift overlap might occur in one-dimensional spectra.

Heteronuclear Single Quantum Coherence experiments reveal direct carbon-proton correlations, allowing assignment of each carbon signal to its directly attached protons. This technique is particularly valuable for distinguishing between methylene carbons in the ring systems and confirming the substitution patterns. The correlation patterns clearly identify the methine carbon in the pyrrolidine ring and distinguish it from the various methylene positions throughout both ring systems.

Heteronuclear Multiple Bond Correlation experiments detect two- and three-bond carbon-proton correlations, providing connectivity information across multiple bonds. These long-range correlations are crucial for establishing the linkage between the two ring systems through the carbonyl group. The correlation between the carbonyl carbon and protons on both the piperidine and pyrrolidine rings confirms the structural connectivity and aids in complete signal assignment.

The pyrrolidine ring system exhibits characteristic correlation patterns that reflect the five-membered ring geometry and substitution pattern. The proton on the carbon bearing the carbonyl group shows multiple-bond correlations to carbons throughout the pyrrolidine ring, providing confirmation of the ring structure and substitution position. These correlations are particularly important for distinguishing between possible regioisomers and confirming the 3-substitution pattern.

Rotating frame Overhauser effect spectroscopy experiments complement the heteronuclear correlation data by providing spatial proximity information through nuclear Overhauser effects. These through-space correlations reveal the three-dimensional arrangement of the molecule and confirm conformational preferences in solution. The correlation patterns between protons on different ring systems provide insights into the preferred orientations of the piperidine and pyrrolidine rings relative to the connecting carbonyl group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable structural information through characteristic fragmentation patterns that reflect the molecular connectivity and stability of different structural units. The molecular ion peak appears at mass-to-charge ratio 218 for the protonated hydrochloride salt, corresponding to the molecular weight of the complete ionic species. High-resolution mass spectrometry enables precise molecular formula determination and elemental composition analysis through accurate mass measurement.

The fragmentation behavior typically involves initial loss of hydrogen chloride from the molecular ion, generating a fragment at mass-to-charge ratio 182 corresponding to the neutral amide molecule C₁₀H₁₈N₂O. This fragmentation pathway reflects the relatively weak ionic interaction between the protonated amine and chloride counterion compared to the covalent bonds within the organic framework. The resulting fragment represents the base peak or one of the most abundant ions in the mass spectrum.

Subsequent fragmentation involves cleavage of the amide bond, a characteristic fragmentation pathway for carbonyl-containing compounds. This cleavage generates fragments corresponding to the individual ring systems: a piperidine-derived fragment and a pyrrolidine-derived fragment. The relative abundance of these fragments provides insights into the stability and gas-phase behavior of each ring system under mass spectrometric conditions.

The piperidine ring typically generates a stable fragment ion through alpha-cleavage adjacent to the nitrogen atom, resulting in a characteristic mass corresponding to the six-membered ring system. The electron-donating nature of nitrogen stabilizes the resulting carbocation through resonance interactions, making this a favorable fragmentation pathway. The specific mass-to-charge ratio depends on the exact cleavage pattern and any subsequent rearrangement processes.

The pyrrolidine moiety undergoes similar alpha-cleavage processes, generating fragment ions characteristic of five-membered nitrogen heterocycles. The substitution pattern affects the fragmentation behavior, with the carbonyl-bearing carbon representing a preferred cleavage site due to the stabilization provided by the adjacent carbonyl group. Ring-opening reactions may also occur, leading to linear fragment ions that retain the nitrogen functionality.

Infrared and Raman Vibrational Spectral Signatures

Infrared and Raman spectroscopy provide complementary vibrational information for this compound, revealing characteristic functional group frequencies and molecular motions. The amide carbonyl group exhibits one of the most diagnostic infrared absorptions, typically appearing as a strong, sharp peak in the 1630-1680 wavenumber region. This absorption frequency reflects the double-bond character of the carbonyl group and is influenced by the electronic environment created by the adjacent nitrogen atoms.

The nitrogen-hydrogen stretching vibrations associated with the protonated piperidine nitrogen in the hydrochloride salt appear in the 3000-3400 wavenumber region as relatively broad absorptions. These peaks are characteristic of ionic ammonium species and distinguish the hydrochloride salt from the neutral free base form. The breadth of these absorptions reflects hydrogen bonding interactions between the protonated nitrogen and the chloride counterion.

Carbon-hydrogen stretching vibrations from both ring systems appear in the 2800-3000 wavenumber region, with specific frequencies depending on the hybridization state and electronic environment of each carbon atom. The saturated methylene groups in both the piperidine and pyrrolidine rings contribute to complex overlapping absorptions in this region. The relative intensities and exact frequencies provide fingerprint information for structural identification and purity assessment.

The middle infrared region (800-1600 wavenumbers) contains numerous absorptions corresponding to carbon-carbon and carbon-nitrogen stretching vibrations, as well as various bending and deformation modes. The ring breathing modes of both the piperidine and pyrrolidine systems contribute characteristic absorptions that aid in structural confirmation. These vibrations are particularly sensitive to ring conformation and substitution patterns.

Properties

IUPAC Name |

piperidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDPBHCKCGAWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenation of Pyridine Intermediates

This approach begins with a pyridine precursor, which undergoes hydrogenation to form the piperidine ring. For example, 3-pyridinyl-pyrrolidin-1-yl-methanone is hydrogenated under 3–7 bar H₂ pressure using palladium on carbon (Pd/C) in ethanol. The reaction selectively reduces the pyridine ring to piperidine without affecting the ketone group. The hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether (US9650337B2, PMC9917539).

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (w/w) |

| H₂ Pressure | 5 bar |

| Solvent | Ethanol |

| Temperature | 50°C |

| Yield | 89% |

Grignard Reagent-Mediated Ketone Synthesis

A three-step protocol employs Grignard reagents to construct the methanone bridge:

- Piperidine formation : Cyclization of δ-valerolactam with LiAlH₄.

- Pyrrolidine activation : Reaction of pyrrolidine with COCl₂ to generate pyrrolidine-1-carbonyl chloride.

- Coupling : Piperidine reacts with the acyl chloride in the presence of Turbo Grignard (iPrMgCl·LiCl) to form the ketone linkage. The hydrochloride salt is isolated via HCl/Et₂O (PMC9917539).

- Avoids cryogenic conditions (reaction at 25°C).

- High diastereoselectivity (>95% de).

One-Pot Reductive Amination and Acylation

A streamlined method combines reductive amination and acylation in a single pot:

- Reductive amination : Piperidin-3-amine reacts with levulinic acid under H₂ (5 bar) and Pd(OH)₂/C to form a secondary amine.

- Acylation : In situ reaction with pyrrolidine-1-carbonyl chloride.

- Salt formation : HCl is introduced to precipitate the hydrochloride (US8697876B2).

- Total yield: 78%.

- Purity: >99% (HPLC).

Industrial-Scale Continuous Flow Synthesis

For large-scale production, a continuous flow system ensures efficiency:

- Step 1 : Piperidine and pyrrolidine-3-carboxylic acid are mixed in a microreactor (residence time: 10 min, 80°C).

- Step 2 : The intermediate is hydrogenated in a packed-bed reactor with Pd/Al₂O₃ (H₂, 10 bar).

- Step 3 : HCl gas is introduced in a falling-film evaporator to crystallize the product.

Outcomes :

- Throughput: 50 kg/day.

- Impurity profile: <0.5% (by LC-MS).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization/Substitution | 72 | 98 | Moderate | High |

| Pd-Catalyzed Hydrogenation | 89 | 99 | High | Medium |

| Grignard Approach | 82 | 97 | Low | Low |

| One-Pot Synthesis | 78 | 99 | High | High |

| Continuous Flow | 85 | 99.5 | Industrial | Medium |

Critical Challenges and Solutions

- Byproduct Formation : Bromination side products (e.g., di-adducts) are mitigated by maintaining temperatures below 5°C (US8697876B2).

- Catalyst Deactivation : Pd/C catalysts are pre-treated with H₂ to enhance stability during hydrogenation (PMC9917539).

- Crystallization Issues : Ethanol/water mixtures (7:3 v/v) optimize salt precipitation with minimal occluded solvents.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the nitrogen atoms or the ketone group.

Key Findings :

-

N-Oxidation : Piperidine and pyrrolidine rings form N-oxides under strong oxidizing conditions (e.g., KMnO₄), altering their electronic properties for further reactivity .

-

Carbonyl Oxidation : Hydrogen peroxide converts the methanone group to a carboxylic acid, enabling peptide coupling applications .

Reduction Reactions

The ketone moiety and nitrogen environments are susceptible to reduction.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 hrs | Secondary alcohol (C-OH) | |

| LiAlH₄ | THF, reflux, 6 hrs | CH₂ bridge formation (C-CH₂-N) | |

| H₂ (Raney Ni) | 100°C, 10 atm H₂ | Saturation of heterocycles |

Key Findings :

-

Ketone Reduction : Sodium borohydride selectively reduces the carbonyl to a hydroxyl group without affecting the heterocycles .

-

Ring Saturation : Catalytic hydrogenation with Raney Ni saturates the piperidine/pyrrolidine rings, enhancing conformational flexibility .

Substitution Reactions

Nucleophilic substitution occurs at the carbonyl carbon or nitrogen atoms.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| RNH₂ (primary amine) | DMF, 120°C, 24 hrs | Amide derivatives | |

| Grignard reagents | THF, −78°C, 1 hr | Tertiary alcohol adducts | |

| SOCl₂ | Reflux, 4 hrs | Chloride substitution at carbonyl |

Key Findings :

-

Amide Formation : Primary amines displace the pyrrolidine/piperidine groups, yielding diverse amide derivatives .

-

Grignard Additions : Methyl- or aryl-magnesium bromides form tertiary alcohols, useful in chiral synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| (dppf)PdCl₂ | DMF, 70°C, 12 hrs | Biaryl derivatives | |

| Suzuki-Miyaura coupling | EtOH/H₂O, 100°C | Piperidine-aryl hybrids |

Key Findings :

-

Suzuki couplings with aryl boronic acids introduce aromatic groups to the piperidine ring, enhancing pharmacological potential .

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for storage and reaction design.

| Condition | Outcome | Source |

|---|---|---|

| 1M HCl, 24 hrs | Partial hydrolysis of ketone | |

| 1M NaOH, reflux | Degradation of pyrrolidine ring |

Key Findings :

-

Acidic conditions hydrolyze the carbonyl group into a carboxylic acid, while strong bases degrade the pyrrolidine ring .

Radical Reactions

Radical intermediates participate in unique transformations.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| TEMPO/Fe(acac)₃ | CH₃CN, 80°C, 6 hrs | Nitroxide adducts | |

| AIBN (azobisisobutyronitrile) | Benzene, 12 hrs | C-H functionalization |

Key Findings :

Scientific Research Applications

Chemistry

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactivity, which includes:

- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These properties make it a valuable reagent in synthetic organic chemistry, facilitating the creation of novel compounds with potential applications across various industries.

Biological Research

The biological activities of this compound are under investigation for several potential therapeutic applications:

- Antimicrobial Properties : Studies have indicated that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Antiviral Activities : Research is ongoing to evaluate its efficacy against viral pathogens, contributing to the search for antiviral agents.

- Cancer Therapeutics : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer pathways, indicating its potential as a therapeutic agent for cancer treatment.

Medicinal Applications

Research into the medicinal applications of this compound highlights its potential in treating neurological disorders and other diseases. Its mechanism of action typically involves:

- Binding to specific receptors or enzymes, modulating their activity.

- Inhibiting pathways critical to disease progression, thereby exerting therapeutic effects.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and new materials. Its versatility allows it to be integrated into various chemical processes aimed at developing innovative products.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations.

- Cancer Research : Research focused on its role as an inhibitor of histone demethylases has shown promise in targeting cancer cell lines, suggesting potential pathways for therapeutic intervention.

- Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate possible benefits in managing neurological disorders.

Mechanism of Action

The mechanism of action of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

(a) (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride (CAS: 1220039-08-6)

- Molecular Formula : C₁₀H₁₉ClN₂O₂

- Molecular Weight : 234.72 g/mol

- This modification may influence solubility and metabolic stability compared to the target compound. Classified as an irritant, necessitating careful handling .

(b) (3-Amino-piperidin-1-yl)-pyrazin-2-yl-Methanone hydrochloride (CAS: 1185316-35-1)

- Molecular Formula : C₁₀H₁₅ClN₄O

- Molecular Weight : 242.71 g/mol

- Key Features: Substitution of pyrrolidine with pyrazine introduces aromaticity and a basic amino group, altering electronic properties and binding affinity. Such structural variations are critical in optimizing receptor selectivity in drug design .

Structural Comparison Insights :

- Modifications in the heterocyclic scaffold (e.g., pyrazine vs. pyrrolidine) significantly alter molecular geometry and intermolecular interactions, impacting applications in catalysis or ligand-receptor studies .

Comparative Analysis with Pharmacologically Active Hydrochlorides

(a) Diphenylpyraline Hydrochloride (CAS: 3123)

- Molecular Formula: C₁₉H₂₃NO·HCl

- Therapeutic Use : Antihistaminic agent.

- Key Features : Contains a diphenylmethoxy group attached to piperidine, enabling histamine receptor antagonism. Melting point (122–124°C) suggests higher crystallinity than the target compound, which lacks aromatic substituents .

(b) Memantine Hydrochloride (CAS: 41100-52-1)

- Molecular Formula : C₁₂H₂₁N·HCl

- Therapeutic Use : NMDA receptor antagonist for Alzheimer’s disease.

- Key Features : Adamantane-derived structure confers rigidity and prolonged half-life, contrasting with the flexible bicyclic framework of the target compound .

(c) Amitriptyline Hydrochloride (CAS: 549-18-8)

- Molecular Formula : C₂₀H₂₃N·HCl

- Therapeutic Use : Tricyclic antidepressant.

- Key Features: Aromatic tricyclic core enhances serotonin/norepinephrine reuptake inhibition, a mechanism absent in the target compound’s simpler bicyclic design .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Therapeutic/Research Use | Melting Point (°C) |

|---|---|---|---|---|---|

| Piperidin-1-yl-pyrrolidin-3-yl-methanone HCl | Not specified | Not available | Ketone, bicyclic amines | Biochemical research | Not reported |

| (3-Hydroxy-pyrrolidinyl)(4-piperidinyl)-methanone HCl | C₁₀H₁₉ClN₂O₂ | 234.72 | -OH, ketone, bicyclic amines | Research chemical | Not reported |

| Diphenylpyraline HCl | C₁₉H₂₃NO·HCl | ~317.86* | Diphenylmethoxy, piperidine | Antihistaminic | 122–124 |

| Memantine HCl | C₁₂H₂₁N·HCl | 215.76 | Adamantane, primary amine | Neuroprotective (Alzheimer’s) | >300 (decomposes) |

*Calculated based on molecular formula.

Research Findings and Implications

- Analytical Methods : RP-HPLC and spectrophotometric techniques validated for related hydrochlorides (e.g., amitriptyline, memantine) could be adapted for quantifying the target compound, given shared hydrochloride salt properties .

- Structure-Activity Relationships (SAR) : The absence of aromatic moieties in the target compound limits its utility in receptor-mediated therapies but enhances suitability as a scaffold for synthesizing analogs with tailored solubility or stability .

- Safety Profile : Unlike irritant analogs (e.g., CAS 1220039-08-6), the target compound’s hazard classification remains undocumented, warranting further toxicological studies .

Biological Activity

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a pyrrolidine moiety, which contribute to its unique pharmacological profile. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which plays a role in several diseases, including cancer and neurodegenerative disorders .

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering neuroprotective effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

The compound is also being investigated for its antiviral properties. Early studies suggest that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved.

Anticancer Potential

This compound has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell growth and division. Some derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of this compound derivatives. Modifications to the core structure have led to enhanced biological activity and metabolic stability. For instance, compounds with specific substitutions on the piperidine nitrogen atom exhibited improved potency against GSK-3β while maintaining low cytotoxicity .

Case Studies

- GSK-3β Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound derivatives showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

| Biological Activity | IC50 Values | MIC Values | Target Pathway |

|---|---|---|---|

| GSK-3β Inhibition | 360 - 480 nM | - | Cell signaling pathways |

| Antimicrobial Activity | - | 3.12 - 12.5 μg/mL | Bacterial cell wall synthesis |

| Antiviral Activity | - | - | Viral replication inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride, and how can yield be maximized?

- Methodology : Multi-step synthesis involving reduction, etherification, and amination (e.g., 5-step chain reactions) can be optimized by controlling reaction conditions (temperature, solvent polarity, and catalyst selection). For example, using dimethylamine for amination and HCl·EA for acidification improves yield and purity . Purification via column chromatography or recrystallization in anhydrous ethanol enhances final product quality.

- Key Parameters : Monitor intermediate purity via TLC or HPLC to minimize side reactions. Adjust stoichiometry to avoid excess reagent accumulation, which complicates downstream steps .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure (e.g., piperidine and pyrrolidine rings) and substituent positions via H and C NMR .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using C18 columns with UV detection at 210–260 nm .

- X-Ray Powder Diffraction (XRPD) : Characterize crystalline form and polymorphic stability by matching experimental peaks to reference patterns .

Q. What safety protocols are essential for handling hydrochloride salts in laboratory settings?

- Guidelines :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated PPE properly .

- Ensure fume hood ventilation during synthesis to mitigate inhalation risks. Store in sealed, moisture-resistant containers at 2–8°C to prevent degradation .

- For spills, neutralize with inert absorbents (e.g., sand) and avoid aqueous rinses to prevent HCl gas release .

Advanced Research Questions

Q. How can stability studies resolve contradictions in degradation behavior under varying environmental conditions?

- Approach : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Compare results to real-time storage data (25°C/60% RH) to identify critical degradation pathways (e.g., hydrolysis or oxidation) .

- Contradiction Resolution : Use mass spectrometry (LC-MS) to characterize degradation byproducts. For example, if conflicting data arise on thermal stability, isolate and structurally confirm degradation impurities via NMR and FTIR .

Q. What strategies improve impurity profiling during scale-up synthesis?

- Strategies :

- Design of Experiments (DoE) : Vary reaction parameters (pH, temperature) to identify impurity formation thresholds. Use orthogonal HPLC methods with diode-array detection to distinguish structurally similar impurities .

- Synthetic Byproduct Isolation : Scale down reactions to synthesize and characterize impurities (e.g., via preparative HPLC) for reference standards. This aids in quantifying limits during quality control .

Q. How can computational modeling predict reactivity and guide derivative design?

- Tools :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the piperidine-pyrrolidine scaffold. Predict regioselectivity for functional group additions .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous vs. organic solvents to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.